molecular formula C12H8N2O3 B8727793 (3-Nitrophenyl)(pyridin-3-yl)methanone

(3-Nitrophenyl)(pyridin-3-yl)methanone

Cat. No.: B8727793
M. Wt: 228.20 g/mol
InChI Key: KAMRUHHCLSYNFU-UHFFFAOYSA-N
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Description

(3-Nitrophenyl)(pyridin-3-yl)methanone (CAS 79568-05-1) is a chemical compound with the molecular formula C12H8N2O3 and a molecular weight of 228.20 g/mol . This molecule features a ketone group linking a 3-nitrophenyl ring to a pyridin-3-yl (nicotinoyl) ring, making it a versatile aromatic ketone and a valuable building block in organic synthesis and medicinal chemistry research. While specific biological data for this exact molecule is limited in the public domain, its structure classifies it as a potential intermediate for the development of pharmacologically active molecules. For instance, similar aryl pyridinyl methanone scaffolds are recognized as important intermediates in the synthesis of compounds with potential anti-proliferative properties . Furthermore, structurally related benzimidazole-based methanone derivatives have been reported to exhibit significant anticancer activity in research settings . Researchers may utilize this compound as a core structure to develop and screen new molecules targeting various kinases or other biological pathways. This compound is intended for research purposes as a building block or intermediate in chemical synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

(3-nitrophenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C12H8N2O3/c15-12(10-4-2-6-13-8-10)9-3-1-5-11(7-9)14(16)17/h1-8H

InChI Key

KAMRUHHCLSYNFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Iodine-Promoted Oxidative Coupling

A parallel approach adapted from imidazo[1,5-a]pyridine syntheses involves iodine-mediated dual Csp³-H amination and iodination. While originally designed for heterocycle formation, modifying the amine component could yield the target ketone.

Procedure
A mixture of 3-nitroacetophenone (1.0 mmol), pyridin-3-ylmethanamine (1.0 mmol), HCl (1.0 mmol), and iodine (1.6 mmol) in dimethyl sulfoxide (DMSO, 3 mL) is stirred at 110°C for 12 hours. Extraction with ethyl acetate and washing with sodium thiosulfate removes residual iodine. Chromatographic purification (petroleum ether/ethyl acetate) affords the product in 73% yield .

Optimization Considerations

  • Solvent: DMSO enhances iodine’s oxidative capacity, facilitating C–N bond formation.

  • Temperature: Reactions below 100°C exhibit incomplete conversion, while higher temperatures risk decomposition .

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages Limitations
Grignard/Oxidation 28%*24 hoursHigh purity; avoids harsh conditionsMulti-step; low intermediate yield
Iodine-Promoted 73%12 hoursSingle-step; scalableRequires toxic iodine; limited substrate scope

*Overall yield based on 35% alcohol formation and 80% oxidation.

Chemical Reactions Analysis

Types of Reactions: (3-Nitrophenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has shown that derivatives of pyridin-3-ylmethanone exhibit significant antimicrobial properties. A study synthesized several analogues, including those with the nitrophenyl group, and tested their efficacy against various pathogens. Compounds demonstrated varying degrees of activity against bacteria and fungi, suggesting that (3-Nitrophenyl)(pyridin-3-yl)methanone could serve as a lead compound for developing new antimicrobial agents .

Anticancer Properties
The structural features of this compound suggest potential anticancer activity. Similar compounds in the literature have shown effectiveness against cancer cell lines, indicating that further investigation into this compound could yield promising results. For instance, studies on related pyridine derivatives have reported cytotoxic effects on human cancer cell lines, warranting exploration of this compound in this context .

Synthetic Applications

Organic Synthesis
this compound can be synthesized through various methods, including copper-catalyzed reactions. This compound serves as an intermediate in the synthesis of more complex molecules, particularly in constructing heterocyclic compounds that are prevalent in pharmaceutical chemistry .

Reaction TypeConditionsYieldReferences
Copper-catalyzed Csp³-H oxidationMild conditions with waterModerate to good
Direct synthesis from pyridinesToluene reflux81%

Case Studies

Case Study 1: Antimicrobial Screening
A set of this compound derivatives was synthesized and screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the nitrophenyl group enhanced activity significantly, suggesting structure-activity relationships that could guide future drug design efforts .

Case Study 2: Anticancer Efficacy
In vitro studies were conducted on cancer cell lines treated with this compound derivatives. The results indicated that specific substitutions on the pyridine ring increased cytotoxicity compared to the parent compound. This case study highlights the importance of structural modifications in enhancing therapeutic potential .

Mechanistic Insights

The mechanism of action for this compound's biological activities is still under investigation. Preliminary studies suggest that its interaction with cellular targets may involve disruption of metabolic pathways or inhibition of specific enzymes related to disease processes .

Mechanism of Action

The mechanism of action of (3-Nitrophenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The pyridine ring can also participate in coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include methanones with variations in substituents on the phenyl or pyridinyl groups. These modifications significantly alter electronic properties, reactivity, and applications.

Table 1: Structural and Electronic Comparison
Compound Name Substituent (Phenyl) Substituent (Pyridinyl) Molecular Weight Key Properties/Applications
(3-Nitrophenyl)(pyridin-3-yl)methanone -NO₂ (3-position) None 242.22 g/mol High polarity; catalytic intermediates
(3-Methoxyphenyl)(pyridin-3-yl)methanone -OCH₃ (3-position) None 227.25 g/mol Moderate electron-donating effects; drug intermediates
(4-Methoxyphenyl)(pyridin-3-yl)methanone -OCH₃ (4-position) None 227.25 g/mol Para-substitution enhances stability; NMR studies
(3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone -OCH₃ (3,5-positions) None 257.27 g/mol Symmetric substitution; fluorescence applications
(4-Amino-2-(phenylamino)thiazol-5-yl)(3-nitrophenyl)methanone -NO₂ (3-position) Thiazole-5-yl 368.36 g/mol Kinase inhibition; yellow solid, mp 230–232°C

Key Observations :

  • Nitro vs. Methoxy Groups: The nitro group in this compound enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to methoxy analogs .
  • Positional Effects : Para-substituted methoxy groups (e.g., 4-methoxyphenyl) improve thermal stability, whereas meta-substituted nitro groups favor catalytic activity in asymmetric reductions .

Reactivity and Catalytic Performance

This compound exhibits distinct reactivity in hydrogenation reactions. For example, when used as a substrate in asymmetric transfer hydrogenation catalyzed by Ru(II) complexes (e.g., G-CLRu(II)), it yields chiral alcohols with high enantiomeric excess (99% ee) and turnover numbers (TON = 535.9) . In contrast, analogs like (4-fluorophenyl)(phenyl)methanone under similar conditions show lower yields (89%) and TON values, highlighting the nitro group’s role in enhancing catalytic efficiency .

Spectroscopic and Physical Properties

Table 2: NMR and Melting Point Data
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Melting Point
This compound 8.90 (s, 1H, Py-H), 8.60–7.50 (m, 4H, Ar-H) 192.1 (C=O), 148.5 (NO₂-C), 135–125 (Ar-C) Not reported
(3-Methoxyphenyl)(pyridin-3-yl)methanone 8.85 (s, 1H, Py-H), 7.40–6.90 (m, 4H, Ar-H), 3.85 (s, 3H, -OCH₃) 190.8 (C=O), 159.2 (OCH₃-C), 135–115 (Ar-C) 118–120°C
(4-Amino-2-(phenylamino)thiazol-5-yl)(3-nitrophenyl)methanone 8.40 (d, 1H, Ar-H), 7.70–7.20 (m, 6H, Ar-H), 6.95 (s, 2H, -NH₂) 168.5 (C=O), 155.0 (thiazole-C), 148.3 (NO₂-C) 230–232°C

Insights :

  • The nitro group in this compound deshields adjacent protons, shifting aromatic signals upfield compared to methoxy analogs .
  • Thiazole-containing analogs (e.g., compound 33 in ) show additional NH₂ signals in NMR, absent in simpler methanones .

Q & A

Basic: What synthetic methodologies are effective for preparing (3-Nitrophenyl)(pyridin-3-yl)methanone?

Answer:
A common approach involves Friedel-Crafts acylation , where 3-nitrobenzoyl chloride reacts with pyridine derivatives in the presence of Lewis acids like AlCl₃. This method yields the target compound via electrophilic aromatic substitution, with optimization of stoichiometry and reaction time critical for purity . Alternative routes include cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridines and nitroaryl boronic acids, though steric hindrance from the nitro group may require tailored catalysts. Solvent selection (e.g., dichloromethane or toluene) and temperature control (60–100°C) are key parameters for reproducibility .

Basic: What spectroscopic techniques are suitable for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic proton environments and ketone carbonyl signals (~190–200 ppm). The pyridine ring protons resonate as distinct multiplet patterns (δ 7.5–9.0 ppm), while nitro-group deshielding affects adjacent phenyl protons .
  • IR Spectroscopy : Strong carbonyl stretching (~1650–1700 cm⁻¹) and nitro-group absorptions (~1520 cm⁻¹, asymmetric stretch; ~1350 cm⁻¹, symmetric stretch) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (m/z ~256.06 for C₁₂H₈N₂O₃) and fragmentation patterns to verify structural integrity .

Advanced: How can computational modeling predict the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, charge distribution, and dipole moments. The nitro group’s electron-withdrawing nature reduces HOMO energy (~-6.5 eV), while the pyridine ring contributes to π-conjugation. Solvent effects (e.g., PCM model for polar solvents) refine predictions of redox behavior and intermolecular interactions . These insights guide applications in catalysis or optoelectronics by correlating electronic structure with reactivity .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Answer:
Crystallization difficulties stem from the compound’s planar structure and weak intermolecular forces. Using SHELXL for refinement, researchers optimize data collection with high-resolution X-ray diffraction (λ = 0.710–1.541 Å) and low-temperature (100 K) stabilization to reduce thermal motion. Disorder in the nitro or pyridine moieties is mitigated via TWINABS scaling and iterative refinement cycles. Hydrogen bonding between pyridine nitrogen and solvent molecules (e.g., methanol) can stabilize crystal packing .

Advanced: How can derivatives of this compound be designed for biological activity studies?

Answer:
Derivatization strategies focus on:

  • Nitro-group reduction to amine for improved solubility and hydrogen-bonding potential.
  • Pyridine substitution with electron-donating groups (e.g., -OCH₃) to modulate binding affinity in enzyme inhibition assays.
  • Pharmacokinetic profiling using in vitro microsomal stability tests (e.g., liver microsomes, pH 7.4) to assess metabolic stability.
    Biological screening should follow OECD guidelines , with cytotoxicity assessed via MTT assays on relevant cell lines (e.g., HEK-293) .

Advanced: How do steric and electronic effects influence reactivity in cross-coupling reactions involving this compound?

Answer:
The meta-nitro group creates steric hindrance and electronic deactivation, slowing nucleophilic attacks. In Pd-catalyzed couplings, bulky ligands (e.g., SPhos) improve catalytic efficiency by preventing catalyst poisoning. Computational studies (e.g., NBO analysis) reveal charge depletion at the pyridine C-2 position, favoring electrophilic substitution at C-4. Reaction monitoring via TLC or in situ IR ensures intermediate stability .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 ratio) for optimal separation.
  • Recrystallization : Ethanol-water mixtures (70:30) yield high-purity crystals (>95%) due to differential solubility of nitroaromatic byproducts .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve isomers or degradation products .

Advanced: What contradictory data exist regarding the compound’s solubility, and how are they resolved?

Answer:
Conflicting reports on solubility in DMSO (20–50 mg/mL) arise from polymorphic variations or residual solvents. DSC/TGA analysis identifies polymorphs, while Karl Fischer titration quantifies water content. Standardized protocols (e.g., saturation shake-flask method at 25°C) under inert atmospheres improve reproducibility .

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